3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(18)17-14-10(8-20-17)7-19-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,10,14H,7-8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRWIJFVABWIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale .
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
3a,11c-dihydro-3H-benzo chromeno[4,3-c]isoxazole-1(4H)-carboxamide can undergo several types of chemical reactions:
-
Oxidation : This reaction introduces oxygen-containing functional groups into the molecule. Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
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Reduction : Reduction reactions can remove oxygen-containing groups or add hydrogen atoms, typically employing reducing agents such as lithium aluminum hydride.
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Substitution Reactions : These involve replacing one functional group with another using specific nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used:
-
Oxidation Products : Hydroxyl or carbonyl derivatives.
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Reduction Products : Alcohols or amines may be produced depending on the reaction conditions.
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Substitution Products : Introduction of various functional groups such as halides or alkyl groups.
Table 2: Biological Activities of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | Antimicrobial against Mycobacterium tuberculosis |
| Coumarin derivatives | Antibacterial and anticancer properties |
| 3a,4-dihydro-3H-benzopyrano[4,3-c]isoxazoles | Antidepressant effects |
Scientific Research Applications
Synthesis Techniques
The synthesis of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole derivatives typically involves multicomponent reactions (MCRs). These reactions are advantageous for producing diverse chemical entities efficiently. For instance, a study highlighted the use of hypervalent iodine(III) for the catalytic synthesis of condensed isoxazole derivatives via intramolecular cycloadditions, which can be adapted for synthesizing this compound .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activities. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation by inducing apoptosis. For example, compounds derived from the chromeno-isoxazole framework have shown effectiveness against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In one study, it was found to exhibit a notable anti-inflammatory ratio when tested against standard drugs like dexamethasone. This positions it as a potential candidate for treating inflammatory diseases .
Neuroprotective Activities
Another area of interest is the neuroprotective effects of this compound. Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of this enzyme can enhance cholinergic transmission and potentially alleviate symptoms associated with these conditions .
Case Studies
- Anticancer Activity : A study on synthesized chromeno-isoxazole derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cells. The most active compounds were identified through structure-activity relationship (SAR) studies that guided further optimization .
- Anti-inflammatory Screening : In a comparative analysis with established anti-inflammatory drugs, certain derivatives showed superior activity in reducing inflammation markers in animal models of arthritis. This suggests their potential use in developing new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a disease pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to related derivatives based on substituents, synthetic routes, physical properties, and spectral characteristics.
Key Observations :
- Carboxamide vs.
- Synthetic Yields : Halogenated derivatives (e.g., 3l, 3m, 3n) show high yields (80–85%) via allyloxy-oxime cyclization , while carboxamide derivatives require specialized coupling agents, with purity >90% reported for the trifluoromethylphenyl variant .
Spectral and Physical Properties
- Melting Points : Carboxamide derivatives (e.g., CAS 477853-77-3) lack reported melting points, but ester analogs like 4o exhibit higher MPs (145–184°C) due to crystallinity from carbonyl groups .
- IR/NMR Trends: The carboxamide C=O stretch (~1680 cm$^{-1}$) differs from ester C=O (~1720 cm$^{-1}$) or lactone C=O (~1620 cm$^{-1}$) in pyrano-isoxazolones . $^1$H NMR signals for aromatic protons in the carboxamide derivative (δ 7.2–8.1) align with fused chromene-isoxazole systems .
Biological Activity
The compound 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It is characterized by its unique structure, which includes a chromeno-isoxazole framework. The biological activity of this compound has garnered interest due to its potential therapeutic applications.
- Molecular Formula : C25H18ClFN2O4
- Molecular Weight : 464.87 g/mol
- CAS Number : 317833-20-8
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its cytotoxic effects and mechanisms of action.
Cytotoxicity Studies
Recent research has indicated that derivatives of isoxazole compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study highlighted that certain isoxazoles induced apoptosis in HL-60 cells by modulating the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, isoxazole derivatives demonstrated a concentration-dependent cytotoxic effect with IC50 values ranging from 86 μM to 755 μM for different derivatives .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis via Bcl-2 downregulation |
| Isoxazole (6) | 755 | Primarily causes cell cycle arrest |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : By affecting the expression levels of apoptotic markers such as Bcl-2 and Bax.
- Cell Cycle Arrest : Influencing the p21^WAF-1 pathway to halt cell proliferation.
- Enzyme Inhibition : Potential inhibition of enzymes like acetylcholinesterase has been observed in related compounds, indicating possible neuroprotective effects.
Case Studies and Research Findings
Several studies have documented the biological activities associated with isoxazole derivatives similar to the target compound:
- Study on Anticancer Activity : A study evaluated the anticancer properties of various isoxazole derivatives against human cancer cell lines. The results indicated that modifications to the isoxazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective properties through acetylcholinesterase inhibition. This suggests that modifications on the isoxazole framework could enhance cognitive function and provide therapeutic benefits for neurodegenerative diseases .
Q & A
What synthetic methodologies are optimal for preparing 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide derivatives?
Answer:
The most efficient route involves intramolecular oxidative cycloaddition of aldoximes (e.g., substituted benzaldehyde oximes) under catalytic conditions. For example, derivatives with halogen (F, Cl, Br), nitro, or methyl substituents are synthesized via reactions of (E)-2-(allyloxy)benzaldehyde oximes, achieving yields of 62–85% . Key steps include:
- Substituent selection : Electron-withdrawing groups (e.g., NO₂) enhance cyclization efficiency due to increased electrophilicity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Catalyst choice : Transition-metal catalysts (e.g., Cu(I)) or hypervalent iodine reagents (e.g., HTIB) mediate green, solvent-free syntheses .
How can discrepancies between experimental NMR data and computational predictions for this compound be resolved?
Answer:
Discrepancies often arise from conformational flexibility in the chromeno-isoxazole ring. To address this:
- Perform ring puckering analysis using Cremer-Pople coordinates to quantify nonplanar distortions .
- Compare experimental and NMR shifts (e.g., 3-Phenyl derivatives in CDCl₃ ) with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)).
- Validate crystallographic data (e.g., SHELXL-refined structures ) against computed geometries to identify torsional strain or hydrogen-bonding effects.
What advanced techniques are critical for characterizing crystallographic and electronic properties?
Answer:
- X-ray crystallography : Use SHELXL for high-resolution refinement, especially for anisotropic displacement parameters and twinned crystals .
- ORTEP-3/WinGX : Visualize thermal ellipsoids and molecular packing to assess intermolecular interactions (e.g., π-π stacking in polycyclic derivatives) .
- DFT calculations : Combine with crystallographic data to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Answer:
- Substituent modulation : Introduce electron-donating groups (e.g., CH₃) at the 8-position to enhance lipophilicity and membrane permeability, as shown in substituted chromeno-isoxazoles .
- Scaffold hybridization : Integrate pyrimido[5,4:5,6]pyrido[2,3-c]phenazine moieties to exploit π-conjugation for intercalation-based bioactivity .
- In silico screening : Perform molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins (e.g., kinases) .
What challenges arise in scaling up multi-step syntheses of this compound?
Answer:
- Byproduct management : Monitor intermediates via HPLC to isolate regioisomers (e.g., 3a vs. 11c diastereomers) .
- Reaction scalability : Transition from batch to flow chemistry for HTIB-mediated cycloadditions to improve reproducibility .
- Purification hurdles : Use preparative TLC or column chromatography with gradient elution (hexane/EtOAc) for polar derivatives .
How can computational tools enhance conformational analysis of the chromeno-isoxazole core?
Answer:
- Molecular dynamics (MD) simulations : Simulate ring puckering dynamics in explicit solvent (e.g., water) to identify dominant conformers .
- Torsion angle libraries : Compare crystallographic torsion angles (CCDC database) with computed values to validate force fields (e.g., GAFF2) .
- QTAIM analysis : Map bond critical points to quantify intramolecular hydrogen bonds influencing stability .
What strategies validate the purity and identity of synthesized derivatives?
Answer:
- HRMS : Confirm molecular formulas with <2 ppm error (e.g., [M+H]+ ions) .
- 2D NMR (COSY, HSQC) : Assign - correlations, especially for diastereotopic protons in fused rings .
- PXRD : Match experimental patterns with Mercury-simulated spectra from SHELXL-refined structures .
How are solvent effects optimized in green syntheses of this compound?
Answer:
- On-water reactions : Leverage hydrophobic effects and hydrogen-bonding networks to accelerate HTIB-mediated cycloadditions without organic solvents .
- Solvent-free mechanochemistry : Use ball milling to reduce reaction times and improve yields for thermally sensitive derivatives .
What methodologies address low yields in heterocyclic ring formation?
Answer:
- Microwave assistance : Apply 100–150 W irradiation to reduce activation energy for aldoxime cyclization .
- Lewis acid additives : Employ Sc(OTf)₃ to stabilize transition states in nitro-substituted derivatives .
How can crystallographic data resolve ambiguities in regioselectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
